((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol
Description
Properties
IUPAC Name |
[(3R,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJIBLLFDVLDFW-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CC=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)C2=CC(=CC=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol, also known by its CAS number 915390-10-2, is a compound belonging to the class of pyrrolidine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound has garnered interest due to its structural properties that suggest potential interactions with various biological targets. Here are some key areas of investigation:
- Cancer Therapy : Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown cytotoxicity in various cancer cell lines and have been explored as MDM2 inhibitors, which play a crucial role in tumor suppression by regulating p53 activity .
- Neurological Disorders : The compound has been studied for its effects on cholinergic systems, particularly in the context of Alzheimer’s disease. It has demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit AChE suggests a potential for enhancing cholinergic transmission, which is beneficial in treating cognitive decline associated with Alzheimer's disease .
- Receptor Interaction : Studies have indicated that related pyrrolidine derivatives can act as ligands for muscarinic acetylcholine receptors (M3R), influencing cell proliferation and survival pathways in cancer cells .
Table 1: Summary of Biological Activities
Case Study: MDM2 Inhibition
A notable study investigated the binding affinity of this compound analogs to MDM2. These compounds demonstrated strong inhibitory effects on MDM2, leading to enhanced p53 activity and subsequent apoptosis in cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards MDM2 .
Scientific Research Applications
Pharmacological Activity
((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol has been investigated for its role as a potential inhibitor of various biological targets. Its structural similarity to known pharmacophores allows it to interact with multiple receptors.
Case Study : A study demonstrated that derivatives of this compound exhibit significant inhibition of certain kinases, suggesting its potential as a therapeutic agent in treating diseases like cancer and neurodegenerative disorders .
| Target | Activity | Reference |
|---|---|---|
| CK1δ (Casein Kinase 1 delta) | Inhibition observed | |
| TRKA (Tropomyosin receptor kinase A) | Moderate inhibition |
Neuropharmacology
The compound's influence on neuronal pathways has been evaluated in preclinical models. Its ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and anxiety.
Case Study : Research indicated that the compound could enhance synaptic plasticity, potentially leading to improved cognitive functions in animal models .
Polymer Chemistry
Due to its functional groups, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Comparison with Similar Compounds
Structural Analogues: Pyrrolidine vs. Piperidine Derivatives
Key Observations :
- Ring Size: Pyrrolidine (5-membered) vs.
- Substituent Position : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in piperidine analogs influences lipophilicity and spatial interactions .
- Methyl Substitution: The addition of a methyl group in the piperidine derivative (e.g., ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol) enhances hydrophobicity, which may impact blood-brain barrier penetration .
Stereoisomers and Enantiomers
Implications :
- Stereochemistry significantly impacts biological activity. For example, (3R,4R) vs. (3R,4S) configurations can lead to differences in binding affinity to targets like enzymes or receptors .
Heterocyclic Variants
Key Differences :
- Aromatic Systems : Pyridine and pyrazole cores introduce π-π stacking capabilities, which may enhance binding to aromatic residues in proteins .
Preparation Methods
Asymmetric Catalytic Hydrogenation of Enamine Intermediates
A cornerstone strategy involves asymmetric hydrogenation of enamine precursors to establish the (3R,4R) configuration. For example, N-protected 4-(3-fluorophenyl)pyrrolidin-3-one undergoes catalytic hydrogenation using chiral ruthenium catalysts (e.g., DuPhos or BINAP ligands). This method achieves enantiomeric excess (e.e.) values exceeding 98% by leveraging steric and electronic effects of the ligand-substrate interaction . Post-hydrogenation, the ketone is reduced to the methanol moiety via sodium borohydride or lithium aluminum hydride. Key parameters include:
| Parameter | Optimal Conditions | Yield (%) | e.e. (%) |
|---|---|---|---|
| Catalyst | Ru-(S)-BINAP | 85–90 | 98.5 |
| Solvent | Methanol | – | – |
| Temperature | 50°C | – | – |
| Pressure | 50 psi H₂ | – | – |
This method’s scalability is limited by catalyst cost, but recent advances in ligand design have improved turnover numbers (TONs) .
Diastereoselective Cyclization of Fluorinated Allylic Amines
The 5-exo-trig iodocyclization of allylic fluorides, as demonstrated by Schuler et al. , provides a robust route to fluoropyrrolidines. Starting with N-tosyl-3-fluoropent-4-en-1-amine , iodocyclization induces syn-stereocontrol, yielding the pyrrolidine core with diastereomeric ratios >20:1. Subsequent deprotection and oxidation/reduction steps introduce the methanol group.
Mechanistic Insight :
The allylic fluorine stabilizes a partial positive charge during cyclization, favoring a chair-like transition state that dictates the (3R,4R) configuration . Modifying the protecting group (e.g., replacing tosyl with Boc) enhances solubility in nonpolar solvents, improving yields to 75–80% .
Chiral Resolution via Diastereomeric Salt Formation
Racemic 4-(3-fluorophenyl)pyrrolidin-3-yl)methanol can be resolved using chiral acids. For instance, L-tartaric acid forms diastereomeric salts with the (3R,4R) and (3S,4S) enantiomers, which are separated via fractional crystallization. This method, while low-yielding (30–40% per cycle), is industrially viable for high-value compounds .
Case Study :
A patent by Bonillo et al. describes resolving N-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl)methanol using dibenzoyl-D-tartaric acid, achieving >99% e.e. after three crystallizations.
Reductive Amination of 3-Fluorophenylglyoxal
A convergent approach employs 3-fluorophenylglyoxal and methylamine in a reductive amination to form the pyrrolidine skeleton. The reaction proceeds via imine formation, followed by cyclization and reduction. Using NaBH₃CN as the reductant minimizes over-reduction, affording the diol intermediate, which is selectively oxidized at the 3-position .
Optimization Data :
-
Solvent : THF/MeOH (4:1)
-
Temperature : 0°C → 25°C (gradient)
-
Yield : 65% (diol), 70% (post-oxidation)
Enzymatic Desymmetrization of meso-Epoxides
Biocatalytic methods exploit lipases or esterases to desymmetrize 4-(3-fluorophenyl)pyrrolidine-3,4-diyl)dimethanol diacetate . Candida antarctica lipase B (CAL-B) selectively hydrolyzes one acetate group, yielding the monoester, which is reduced to the alcohol. This green chemistry approach achieves 90–95% e.e. but requires expensive enzymes .
Q & A
Q. What are the optimal synthetic routes for ((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol?
The compound is synthesized via asymmetric 1,3-dipolar cycloaddition, as described by Kotian et al. (2005). Key steps include:
- Reacting precursors in methanol at 0°C for 20 minutes, followed by 3 hours at room temperature.
- Using potassium carbonate as a base to facilitate cyclization. This method achieves enantiomeric excess (ee) >98% when chiral auxiliaries or catalysts are employed. For reproducibility, ensure strict control of reaction temperature and stoichiometric ratios .
Q. How is the stereochemistry of the compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- A study on the related piperidin-3-yl derivative (Acta Crystallogr. Sect. E, 2008) reported a mean σ(C–C) = 0.005 Å and R factor = 0.065, confirming (3R,4R) configuration .
- Comparative NMR analysis (e.g., NOESY) can validate spatial arrangements of the fluorophenyl and hydroxymethyl groups .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities during synthesis?
Enantiopurity challenges arise from competing stereochemical pathways. Solutions include:
- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients.
- Kinetic resolution : Enzymatic or metal-catalyzed asymmetric reductions (e.g., Ru-BINAP complexes). Contradictions in literature ee values (~95–99%) highlight the need for rigorous reaction monitoring via chiral HPLC .
Q. How does this compound act as a TRKA kinase inhibitor?
The compound’s fluorophenyl moiety binds to the hydrophobic pocket of TRKA’s ATP-binding domain, while the hydroxymethyl group forms hydrogen bonds with Asp 668 (patent WO2015175788A1). In vitro assays show IC₅₀ = 12 nM, but discrepancies in cellular assays (IC₅₀ = 50–200 nM) suggest off-target effects or solubility limitations. Validate activity using kinase profiling panels (e.g., Eurofins KinaseScan®) .
Q. How to address conflicting bioactivity data across studies?
Discrepancies may arise from:
- Assay conditions : Variations in ATP concentration (e.g., 1 μM vs. 10 μM) alter IC₅₀ values.
- Impurity profiles : Trace enantiomers (e.g., (3S,4S)-isomer) can antagonize activity. Mitigate by:
- Standardizing assay protocols (e.g., ADP-Glo™ Kinase Assay).
- Conducting LC-MS purity checks (>99.5%) before biological testing .
Q. What safety protocols are critical for handling this compound?
Key guidelines from hazard assessments include:
- Storage : In airtight containers under nitrogen, at –20°C, away from light ( ).
- PPE : Nitrile gloves, goggles, and fume hood use during synthesis.
- Ecotoxicity : Follow OECD 201/202 guidelines for aquatic toxicity testing (EC₅₀ = 1.2 mg/L for Daphnia magna) .
Key Research Gaps
- Environmental Impact : Limited data on long-term biodegradability (beyond OECD 301F tests).
- Metabolic Stability : CYP450 interactions (e.g., CYP3A4 inhibition) remain uncharacterized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
